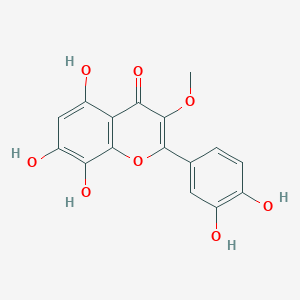

Gossypetin 3-methyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 618929. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O8/c1-23-16-13(22)11-9(19)5-10(20)12(21)15(11)24-14(16)6-2-3-7(17)8(18)4-6/h2-5,17-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHKPDQFOBROCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=C(C1=O)C(=CC(=C2O)O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86749-51-1 | |

| Record name | Gossypetin 3-methylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086749511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GOSSYPETIN 3-METHYLETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR3R23F5MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Distribution of Gossypetin 3 Methyl Ether

Gossypetin (B1671993) 3-methyl ether, a type of flavonol, is a naturally occurring compound found in a variety of plant species. Flavonols are a class of flavonoids known for their presence in fruits, vegetables, and other plant-based foods. evitachem.comontosight.ai The distribution of Gossypetin 3-methyl ether and its derivatives is specific to certain plant families and species, where it contributes to pigmentation and potentially other physiological functions.

Research has identified this compound in several plants. It is known to be sourced from the herbs of Rhodiola rosea and plants within the Malvaceae family, such as cotton (Gossypium spp.). evitachem.comchemfaces.com It has also been found in Psiadia viscosa and Cyanostegia microphylla. evitachem.com

Different forms of gossypetin methyl ethers have been identified across the plant kingdom. For instance, the 3'-methyl ether of gossypetin is considered rare. researchgate.net It has been detected as a flower pigment in Coronilla valentina in the form of 3-rutinoside. researchgate.net In the genus Haplophyllum, gossypetin 3'-methyl ether 7-glucoside was isolated from the petals of H. linifolium, while the leaves of H. perforatum contain the 7-glucoside and 7-(6"-acetylglucoside) of this compound. researchgate.net While not a direct occurrence, a study on Citrus reticulata demonstrated that a specific O-methyltransferase enzyme could convert quercetin (B1663063) 3-methyl ether into quercetin 3,3'-dimethyl ether. mdpi.com

The table below details the specific plant sources and the form in which this compound or its close derivatives have been identified.

Table 1: Natural Occurrence of this compound and Its Derivatives in Plants

| Plant Species | Family | Plant Part | Compound Identified |

|---|---|---|---|

| Rhodiola rosea | Crassulaceae | Herbs | Gossypetin 3-methylether |

| Gossypium spp. (Cotton) | Malvaceae | Not specified | Gossypetin 3,8,3'-trimethyl ether |

| Psiadia viscosa | Asteraceae | Not specified | Gossypetin 3,8,3'-trimethyl ether |

| Cyanostegia microphylla | Lamiaceae | Not specified | Gossypetin 3,8,3'-trimethyl ether |

| Haplophyllum linifolium | Rutaceae | Petals | Gossypetin 3'-methyl ether 7-glucoside |

| Haplophyllum perforatum | Rutaceae | Leaves | Gossypetin 3'-methyl ether 7-glucoside, 7-(6"-acetylglucoside) |

Metabolite Detection in Biological Systems

Metabolite Detection in Homo sapiens feces

Scientific databases have confirmed the presence of Gossypetin (B1671993) 3-methyl ether in human feces. The Chemical Entities of Biological Interest (ChEBI) database explicitly lists Gossypetin 3-methyl ether as a metabolite found in the feces of Homo sapiens. ebi.ac.uk This indicates that the compound, likely derived from dietary flavonoids, undergoes metabolic processing by the gut microbiome. ub.eduebi.ac.uk

The detection of such metabolites is typically achieved through advanced analytical techniques. Studies focusing on the metabolism of flavonoids and other plant-derived compounds by human fecal microbiota often employ methods like gas chromatography-mass spectrometry (GC-MS) to identify the resulting metabolites in in-vitro fermentation samples or directly in fecal samples. helsinki.finih.gov These analyses are crucial for understanding the biotransformation of dietary polyphenols and identifying the bioactive compounds that are ultimately present in the human gut. foodandnutritionresearch.nethelsinki.fi

Table 2: Detection of this compound in Biological Systems

| Biological System | Sample Type | Compound | Method of Detection Reference |

|---|

Biosynthesis and Metabolic Pathways

General Flavonoid Biosynthetic Routes (Phenylpropanoid Pathway)

Flavonoids are synthesized in plants through the phenylpropanoid pathway. wikipedia.orgnih.gov This metabolic route begins with the amino acid phenylalanine, which is converted into p-coumaroyl-CoA through the sequential action of three core enzymes: phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). nih.govroyalsocietypublishing.org This series of reactions is often referred to as the general phenylpropanoid pathway and serves as a precursor for various classes of phenylpropanoid compounds, including flavonoids, monolignols, and stilbenes. tandfonline.comfrontiersin.org

The first committed step in flavonoid biosynthesis involves the enzyme chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. wikipedia.org These chalcones, which possess a characteristic C6-C3-C6 backbone, are the foundational structures for all flavonoids. nih.gov Through the action of chalcone isomerase (CHI), the chalcone is cyclized into a flavanone (B1672756). wikipedia.org

From the flavanone stage, the pathway branches out into several subclasses of flavonoids through the action of various modifying enzymes. nih.gov For instance, flavanones can be converted into dihydroflavonols by flavanone 3-hydroxylase (F3H). nih.gov Dihydroflavonols are key intermediates that can be further processed to produce flavonols, anthocyanins, and proanthocyanidins. wikipedia.orgnih.gov These subsequent modifications, including hydroxylation, glycosylation, and methylation, lead to the vast structural diversity observed in the flavonoid family. royalsocietypublishing.org

In Vivo Metabolism and Biotransformation of Gossypetin (B1671993) 3-Methyl Ether and Related Flavonoids

Once ingested, flavonoids undergo significant metabolic processing, which affects their bioavailability and activity.

In nature, flavonoids, with the exception of flavanols, predominantly exist as glycosides, meaning they are attached to one or more sugar molecules. mdpi.com These flavonoid glycosides generally cannot be absorbed in their intact form. mdpi.com They must first be hydrolyzed to their corresponding aglycones (the non-sugar part) in the intestine. mdpi.com

This hydrolysis is carried out by various enzymes. In the small intestine, brush border enzymes like lactase-phlorizin hydrolase can hydrolyze certain flavonoid glucosides. However, a significant portion of flavonoid glycosides passes to the colon, where they are metabolized by the gut microbiota. sigmaaldrich.com Intestinal bacteria, such as strains of Bacteroides, produce a wide array of hydrolytic enzymes, including β-glucosidases, α-rhamnosidases, and β-galactosidases, which are capable of cleaving the different sugar moieties from the flavonoid backbone. sigmaaldrich.comnih.gov For example, β-glucosidases catalyze the hydrolysis of glucoconjugates, releasing the aglycone. nih.gov The efficiency of this deglycosylation step is a critical determinant of flavonoid absorption. fapesp.br

The pharmacokinetics of flavonoids—their absorption, distribution, metabolism, and excretion (ADME)—are heavily influenced by their chemical structure, particularly methylation. nih.gov

Absorption: Methylated flavonoids exhibit significantly improved intestinal absorption compared to their unmethylated counterparts. nih.govencyclopedia.pub This is attributed to their increased lipophilicity, which facilitates easier passage across the lipid-rich membranes of intestinal cells. oup.comencyclopedia.pub Studies using Caco-2 cell models, which mimic the human intestinal barrier, have shown that methylated flavones have an apparent permeability several times higher than unmethylated flavones. nih.gov

Metabolism: A major factor limiting the bioavailability of unmethylated flavonoids is their extensive first-pass metabolism in the intestines and liver. mdpi.comresearchgate.net They are rapidly conjugated with glucuronic acid (glucuronidation) and sulfate (B86663) (sulfation), which increases their water solubility and facilitates their excretion. mdpi.commdpi.com Methylation of the hydroxyl groups blocks these conjugation sites. encyclopedia.pubacs.org This "methyl capping" dramatically increases the metabolic stability of flavonoids, as they become resistant to these highly efficient conjugation reactions and are instead metabolized through less efficient oxidative pathways. nih.govacs.org

Distribution and Excretion: After absorption, methylated flavonoids are distributed throughout the body. acs.org Because they are less susceptible to rapid conjugation and elimination, they tend to have higher bioavailability and longer elimination half-lives compared to their parent compounds. researchgate.netacs.org The primary route of excretion for absorbed flavonoids and their metabolites is through urine and bile. mdpi.com

Mechanistic Insights into Biological Activities

Elucidation of Biological Activities and Underlying Molecular Mechanisms

Gossypetin (B1671993) 3-methyl ether, a naturally occurring flavonoid, has garnered scientific interest for its potential biological activities. ontosight.ai As a derivative of gossypetin, it belongs to a class of compounds known for their antioxidant and anti-inflammatory properties. ontosight.ai Research into its specific molecular mechanisms, as well as those of structurally similar methylated flavonoids, provides a deeper understanding of its potential therapeutic applications. ontosight.aievitachem.com

The antioxidant properties of flavonoids are a cornerstone of their biological effects. These actions are mediated through various molecular mechanisms, including the direct scavenging of reactive oxygen species, modulation of cellular defense systems, chelation of pro-oxidant metal ions, and inhibition of enzymes that generate oxidative stress. mdpi.com The specific arrangement of hydroxyl and methoxy (B1213986) groups on the flavonoid structure of gossypetin derivatives is thought to contribute significantly to these antioxidant effects. researchgate.net

The capacity of flavonoids to scavenge free radicals is a primary mechanism of their antioxidant activity. This is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the antioxidant donates a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically. mdpi.comnih.gov

The structure of a flavonoid is paramount to its radical-scavenging ability. For the related compound quercetin (B1663063), its high activity against the DPPH radical is largely attributed to the catechol (1,2-dihydroxybenzene) group on its B-ring. pan.olsztyn.pl This structure readily donates hydrogen atoms to stabilize radicals. pan.olsztyn.pl Studies on quercetin derivatives show that modifying these crucial hydroxyl groups can alter scavenging activity. For instance, acyl derivatization at the 5-O position of quercetin was found to retain the radical scavenging activity against both ABTS and DPPH radicals. nih.gov This indicates that the hydroxyl groups at the 3-, 3'-, and 4'-positions are more critical for this specific function. nih.gov In contrast, glycosylation at the 4'-OH position has been shown to significantly decrease the hydrogen-donating ability. pan.olsztyn.pl

DPPH Radical Scavenging Activity of Selected Flavonoids

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration required to scavenge 50% of DPPH radicals. A lower IC50 value signifies stronger antioxidant activity.

| Compound | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |

|---|---|---|---|---|

| 3,4,5-Trihydroxycinnamic Acid (THCA) | 16.45 ± 3.35 | Ascorbic Acid | 33.16 ± 7.38 | herbmedpharmacol.com |

| Sinapic Acid | 117.00 ± 4.00 | Allopurinol | 2.84 ± 0.41 | herbmedpharmacol.com |

| Caffeic Acid | 214.00 ± 5.00 | Allopurinol | 2.84 ± 0.41 | herbmedpharmacol.com |

Beyond direct scavenging, flavonoids can protect cells by upregulating endogenous antioxidant defense systems. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. nih.gov Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators, Nrf2 is released, translocates to the nucleus, and binds to the ARE, initiating the transcription of numerous cytoprotective genes, including antioxidant and phase 2 detoxifying enzymes. nih.gov

Research has specifically highlighted the role of a gossypetin derivative in this pathway. A study on 3,5-di-O-methyl gossypetin, isolated from Syzygium samarangense, demonstrated its ability to protect human keratinocyte cells (HaCaT) against oxidative stress by activating the Nrf-2 pathway. nih.govresearchgate.net This activation enhances the cell's intrinsic capacity to neutralize reactive oxygen species and mitigate damage. nih.gov This mechanism suggests that methylated gossypetin derivatives can exert a protective effect not just by direct interaction with radicals, but by modulating fundamental cellular defense networks. nih.govnih.gov

The antioxidant action of flavonoids is also mediated by their ability to chelate transition metal ions, particularly iron (Fe) and copper (Cu). mdpi.comlodz.pl These metals can participate in redox reactions, such as the Fenton reaction, which generate highly reactive hydroxyl radicals. By binding, or chelating, these metal ions, flavonoids can prevent them from catalyzing the formation of free radicals. lodz.plnih.gov

The specific chemical structure of flavonoids provides several potential sites for metal coordination. lodz.pl The most recognized chelation sites include:

The 3-hydroxy and 4-carbonyl group in the C ring. cambridgescholars.com

The 5-hydroxy and 4-carbonyl group between the A and C rings. cambridgescholars.com

The 3',4'-ortho-dihydroxy (catechol) group in the B ring. lodz.plcambridgescholars.com

Certain enzymes are major endogenous sources of reactive oxygen species. One such enzyme is xanthine (B1682287) oxidase (XO), which catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, producing superoxide (B77818) radicals and hydrogen peroxide in the process. tandfonline.comfarmaciajournal.com Inhibition of XO is a therapeutic strategy for conditions like gout and is also a mechanism for reducing oxidative stress. farmaciajournal.commdpi.com

Numerous studies have shown that flavonoids are effective inhibitors of xanthine oxidase. tandfonline.commdpi.com The inhibitory capacity is again linked to the flavonoid's structure. A planar structure and the presence of specific hydroxyl groups enhance the binding to the enzyme's active site, often near its molybdenum core, thereby impeding substrate access. farmaciajournal.commdpi.com For example, 3,4,5-Trihydroxycinnamic acid (THCA) was found to be a more potent XO inhibitor than other hydroxycinnamic acids like sinapic and caffeic acid, which was attributed to its ability to form additional hydrogen bonds within the enzyme's active site. herbmedpharmacol.com This suggests that gossypetin derivatives, with their extensive hydroxylation, could also act as inhibitors of this key oxidative enzyme. mdpi.com

Inhibition of Xanthine Oxidase by Phenolic Compounds

This table shows the IC50 values for the inhibition of xanthine oxidase by various compounds. A lower IC50 value indicates greater inhibitory potency.

| Compound | IC50 (µM) | Inhibition Type | Source |

|---|---|---|---|

| 3,4,5-Trihydroxycinnamic Acid (THCA) | 61.60 ± 8.00 | Competitive | herbmedpharmacol.com |

| Sinapic Acid | 117.00 ± 4.00 | Competitive | herbmedpharmacol.com |

| Caffeic Acid | 214.00 ± 5.00 | Competitive | herbmedpharmacol.com |

| Allopurinol (Reference Drug) | 2.84 ± 0.41 | Competitive | herbmedpharmacol.com |

Research into methylated flavonoids, including Gossypetin 3-methyl ether (also known as Quercetin-3-methyl ether), has uncovered significant anti-proliferative and apoptosis-inducing activities. researchgate.netmedsci.org

A recent study demonstrated that Quercetin-3-methyl ether inhibits the viability and promotes apoptosis of colorectal cancer cells in a dose- and time-dependent manner. medsci.org The proposed mechanism involves the downregulation of intracellular polyamine levels, specifically spermidine (B129725) and spermine (B22157). This is achieved by reducing the expression of spermine oxidase (SMOX), a key enzyme in polyamine metabolism. The reduction in polyamines subsequently leads to cancer cell apoptosis. medsci.org

Furthermore, Quercetin-3-methyl ether has shown protective effects against apoptosis induced by external stressors. In a study using mouse liver cells, the compound markedly suppressed apoptosis triggered by copper-induced oxidative stress. nih.gov This protective role was characterized by the stabilization of the mitochondrial membrane, reduced activation of caspase-3, and modulation of the PI3K/Akt and MAPK/Erk signaling pathways, which are critical for cell survival. nih.gov

However, it is noteworthy that the mechanism of action can differ between methylated and unmethylated flavonoids. Some research suggests that while unmethylated flavonoids induce potent apoptosis, their methylated counterparts may act primarily by inducing cell cycle arrest, for example at the G0/G1 phase, thereby inhibiting proliferation without being strongly cytotoxic. nih.gov This distinction highlights the nuanced effects that methylation can have on the biological activity of flavonoids. nih.gov

Research on Anti-proliferative and Apoptosis-Inducing Mechanisms (based on studies of related methylated flavonoids)

Cellular Cycle Progression Modulation (e.g., G2-M Phase Arrest)

This compound has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest, specifically at the G2-M phase. spandidos-publications.comoup.comnih.gov This halt in the cell division process prevents the propagation of cancer cells. Studies have demonstrated that treatment with this compound leads to a significant accumulation of cells in the G2/M phase in breast cancer and mouse skin epidermal cells. spandidos-publications.comoup.comnih.govresearchgate.net This effect is mediated through the modulation of key regulatory proteins of the cell cycle. For instance, the compound has been observed to decrease the protein levels of cyclin B1 and inhibit the activity of Cdk1/cyclin B, a complex crucial for the transition from G2 to M phase. oup.com Furthermore, in lapatinib-sensitive and -resistant breast cancer cells, this compound was found to modulate the Chk1/Cdc25c/cyclin B1/Cdk1 pathway to induce G2/M arrest. nih.gov

Investigations into Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways (e.g., ERK1/2, c-Jun N-terminal Kinase, p38 MAPK)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. nih.govmedchemexpress.com this compound has been found to interact with and modulate these pathways, particularly the ERK1/2, JNK, and p38 MAPK pathways. oup.comnih.govnih.gov

In the context of cancer, this compound has been shown to suppress the phosphorylation of ERK1/2, a key event in the MAPK cascade. oup.comnih.gov For example, in mouse epidermal JB6 P+ cells, this compound strongly suppressed UVB- and TPA-induced phosphorylation of ERKs, while not affecting JNKs or p38. oup.comnih.gov This inhibition of the ERKs pathway leads to the suppression of AP-1 transactivation, a transcription factor involved in neoplastic transformation. oup.com Pull-down assays have further confirmed that this compound directly binds with ERKs. oup.com In esophageal cancer cells, it has been shown to interact with and inhibit the kinase activities of both AKT and ERKs. nih.gov

However, in human leukemia cells, treatment with an acetyl derivative of quercetin 3-methyl ether induced the activation of JNK, p38 MAPK, and ERK1/2. oup.com Interestingly, inhibiting ERK1/2 in these cells enhanced the apoptosis-inducing effect of the compound, suggesting a complex, cell-type dependent role of the MAPK pathway in the action of this compound derivatives. oup.com

Modulation of Polyamine Metabolism (e.g., Downregulation of Spermine Oxidase (SMOX) Expression)

Recent studies have highlighted the ability of this compound to modulate polyamine metabolism, a pathway often dysregulated in cancer. nih.govnih.gov Polyamines, such as spermidine and spermine, are essential for cell growth and proliferation. physiology.org In colorectal cancer cells, this compound was found to reduce the intracellular levels of spermidine and spermine. nih.govnih.gov

This reduction is attributed to the downregulation of spermine oxidase (SMOX), a key enzyme in polyamine catabolism that converts spermine to spermidine. nih.govnih.govresearchgate.net By suppressing the expression of SMOX, this compound effectively decreases the cellular polyamine pool, which in turn contributes to the induction of apoptosis in colorectal cancer cells. nih.govnih.gov This suggests a novel mechanism for the anti-cancer activity of this compound, linking it directly to the metabolic reprogramming of cancer cells. nih.govresearchgate.net

Other Associated Intracellular Signaling Cascades (e.g., Notch1, PI3K/Akt Pathway Inhibition)

Beyond the MAPK and polyamine pathways, this compound influences other critical intracellular signaling cascades, notably the Notch1 and PI3K/Akt pathways. spandidos-publications.comnih.gov These pathways are frequently overactive in various cancers and play a significant role in tumor progression and the maintenance of cancer stem cells. aging-us.comfrontiersin.org

In human breast cancer cells, this compound has been shown to inhibit the Notch1 and PI3K/Akt signaling pathways. spandidos-publications.comnih.govspandidos-publications.com This inhibition leads to a reduction in cancer cell growth, invasion, and the formation of cancer stem-like cells. spandidos-publications.com The compound was observed to decrease the expression of Notch1 and the phosphorylation of key components of the PI3K/Akt pathway, including PI3K, Akt, and mTOR. spandidos-publications.com Furthermore, it was found to attenuate the insulin-like growth factor 1 (IGF-1)-induced phosphorylation of PI3K and Akt. spandidos-publications.com The combination of this compound with a Notch signaling inhibitor showed an additive suppressive effect on these pathways, further highlighting the compound's targeted action. spandidos-publications.com

Antiviral Mechanism Exploration (e.g., Induction of Early Apoptosis to Suppress Viral Replication)

A key antiviral mechanism of this compound involves the induction of early apoptosis in infected cells, which serves to suppress viral replication. nih.govbiomolther.orgresearchgate.net This has been demonstrated in studies with human rhinovirus 1B (HRV1B). nih.govbiomolther.orgnih.gov The compound significantly inhibits HRV1B replication in HeLa cells in a concentration-dependent manner. biomolther.orgnih.gov

Time-of-addition analyses have indicated that the antiviral activity of this compound occurs during the early stages of viral infection, likely targeting the replication and translation phases. biomolther.orgnih.gov Microarray analysis of gene expression revealed that treatment with the compound leads to the upregulation of pro-apoptotic genes. nih.govbiomolther.org This suggests that this compound enhances early apoptosis to counteract the immune evasion strategies of the virus. nih.govbiomolther.org By promoting programmed cell death of infected cells, the compound effectively curtails the spread of the virus. researchgate.net

Neuroprotective Action Research Against Oxidative Neuronal Injuries

This compound has shown significant promise as a neuroprotective agent against oxidative neuronal injuries. researchgate.netyalma.runih.govelsevierpure.com The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid content. yalma.ru Studies using primary cultured rat cortical cells have demonstrated that this compound potently and dramatically inhibits neuronal injuries induced by oxidative stressors like hydrogen peroxide (H₂O₂) and xanthine/xanthine oxidase. researchgate.netyalma.runih.govelsevierpure.com

The neuroprotective effects of this compound are closely linked to its antioxidant properties. researchgate.net It has been shown to markedly inhibit lipid peroxidation and scavenge free radicals. researchgate.netnih.gov Additionally, it can inhibit the activity of xanthine oxidase, an enzyme that generates reactive oxygen species. researchgate.netnih.gov Among other flavonoids isolated from Opuntia ficus-indica var. saboten, this compound was identified as the most potent neuroprotectant against oxidative injuries. yalma.runih.govelsevierpure.com

Table of Research Findings on this compound's Biological Activities

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Quercetin |

| (+)-Dihydroquercetin |

| Tetracetyl derivative of quercetin 3-methyl ether |

| Cyclin B1 |

| Cdk1 |

| Chk1 |

| Cdc25c |

| ERK1/2 |

| JNK |

| p38 MAPK |

| AP-1 |

| AKT |

| Spermidine |

| Spermine |

| Spermine Oxidase (SMOX) |

| Notch1 |

| PI3K |

| mTOR |

| IGF-1 |

| Hydrogen peroxide |

| Xanthine |

| Xanthine oxidase |

Vasorelaxant Mechanisms

The vasorelaxant properties of flavonoids, including derivatives related to this compound, are often linked to their influence on the nitric oxide (NO) signaling pathway. The NO-sGC-cGMP (soluble guanylate cyclase - cyclic guanosine (B1672433) monophosphate) pathway is a primary regulator of vascular tone. nih.gov In response to stimuli, endothelial cells produce NO, which then activates sGC in vascular smooth muscle cells. nih.govnih.gov This activation leads to an increase in cGMP, which in turn promotes vasorelaxation. nih.govnih.gov

Research on derivatives such as quercetin 3-methyl ether 3′-O-β-xylopyranoside has demonstrated a potentiation of the NO-cGMP pathway. researchgate.netnih.gov Studies on an extract containing this compound showed that it enhanced the relaxation induced by an NO donor, suggesting a direct activation of sGC or a downstream modulation of cGMP. nih.gov This mechanism contributes to both endothelium-dependent and endothelium-independent vasorelaxation. researchgate.netnih.gov The involvement of the NO/sGC/cGMP pathway is a common mechanism for vasodilation among various plant-derived extracts rich in flavonoids. cdnsciencepub.commdpi.com

Enzyme Inhibition and Interaction Profiles

This compound and its related flavonoid structures exhibit notable inhibitory effects on several key enzymes involved in physiological and pathological processes.

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the production of uric acid and reactive oxygen species. researchgate.netresearchgate.net Flavonoids are widely studied as inhibitors of this enzyme. nih.gov Molecular docking studies have been employed to evaluate the binding affinity of various flavonoids to XO. For quercetin-3-methyl ether, a structurally similar compound, a notable binding affinity has been recorded. researchgate.netacs.org The presence of aromatic rings and polar groups in flavonoids enhances their binding interactions with the enzyme. researchgate.net

| Compound | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Quercetin-3-methyl ether | -8.775 | researchgate.net |

| Blumeatin | -9.2 | acs.org |

| Quercetin | -9.993 | researchgate.net |

| Luteolin (B72000) | -9.987 | acs.org |

NADPH oxidase is a key enzyme responsible for producing superoxide radicals and contributing to oxidative stress in vascular cells. nih.gov The inhibition of this enzyme is a significant aspect of the biological activity of many flavonoids. chemfaces.com In silico analysis has shown that quercetin 3-methyl ether demonstrates high efficacy in blocking NADPH oxidase, with a glide g-score of -6.307 K/mol. nih.govresearchgate.net Studies on other mono-O-methylated flavanols, such as 3'- and 4'-O-methyl epicatechin, have also confirmed their inhibitory activity against endothelial NADPH oxidase, suggesting this is a potential target for dietary flavonoids and their metabolites. nih.gov

Carbonic Anhydrase II: Carbonic anhydrase (CA) enzymes, particularly CA II, are involved in numerous physiological processes, and their inhibition has therapeutic implications for conditions like glaucoma. nih.govscispace.com Flavonoids have emerged as a class of natural CA inhibitors. nih.govtandfonline.com Studies on a variety of flavonoids have shown effective inhibition of human carbonic anhydrase I (hCA I) and II (hCA II). nih.govresearchgate.netresearchgate.net For instance, two heptamethoxyflavones isolated from Murraya paniculata showed potent inhibitory activity against hCAII with IC50 values of 24.0 µM and 34.3 µM. nih.govresearchgate.net The inhibition mechanism can involve coordination with the Zn2+ ion in the enzyme's active site. nih.gov

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| 5,6,7,8,3',4',5'-Heptamethoxyflavone | 24.0 | nih.govresearchgate.net |

| 3,5,7,8,3',4',5'-Heptamethoxyflavone | 34.3 | nih.govresearchgate.net |

| Izalpinin | 66.27 ± 0.89 | scispace.com |

15-Lipoxygenase: Lipoxygenases (LOXs) are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the formation of inflammatory mediators. researchgate.netresearchgate.net Flavonoids are recognized as potent inhibitors of LOX enzymes. nih.gov The inhibitory activity is influenced by the flavonoid's structure, such as the presence of a catechol group and a 2,3-double bond in the C ring. nih.gov For example, the flavone (B191248) luteolin is a potent inhibitor of mammalian 15-lipoxygenase with an IC50 of 0.6 µM. nih.gov While specific data for this compound is limited, the general inhibitory action of flavonoids on 15-LOX is well-documented, with compounds like quercetin also showing significant effects. researchgate.netnih.gov The presence of a methoxy group can increase the lipophilic property of a flavonoid, potentially enhancing its ability to bind to the hydrophobic cavity of lipoxygenase and increase its inhibitory activity. researchgate.net

Structure Activity Relationship Sar Studies

Elucidating Structural Determinants of Biological Activity

Influence of Methylation Patterns on Bioactivity Profiles

The methylation of hydroxyl groups on the flavonoid scaffold is a key determinant of the biological activity of gossypetin (B1671993) derivatives. The position of the methyl ether group significantly alters the molecule's properties, such as its lipophilicity and hydrogen-bonding capacity, which in turn affects its interaction with biological targets.

In the case of Gossypetin 3-methyl ether, the presence of a methoxy (B1213986) group at the 3-position is a distinguishing feature. ontosight.ai This modification can influence various biological activities. For instance, studies on related flavonoids like quercetin (B1663063) have shown that methylation at the C-3 position can impact their relaxant effects on tracheal muscles. nih.gov The methylation pattern also plays a crucial role in enzyme inhibition. For example, while some methylated flavonoids show decreased inhibitory effects on enzymes like xanthine (B1682287) oxidase, others, such as isorhamnetin (B1672294) (a 3'-methoxy derivative of quercetin), retain significant activity. acs.org

Furthermore, the number and position of methyl groups can dictate the selectivity of flavonoid derivatives for specific enzyme isoforms. semanticscholar.org This highlights the nuanced role of methylation in fine-tuning the biological profile of these compounds. The presence of hydroxyl groups at other positions, such as C-5 and C-7, is also considered essential for high inhibitory activity against certain enzymes. acs.org

Conformational Analysis and Molecular Geometry in Relation to Bioactivity

The three-dimensional conformation of this compound is critical for its biological function. A planar flavonoid structure is often considered important for activities like the inhibition of xanthine oxidase. acs.org The double bond between C-2 and C-3 in the C-ring contributes to the coplanarity of the A, B, and C rings. acs.org

Conformational analysis of related flavonoids, such as quercetin and its derivatives, has revealed that specific dihedral angles between the rings are associated with high antioxidant activity. researchgate.net For instance, quercetin derivatives with high antioxidant capacity were found to have similar dihedral angles, suggesting that retaining a particular conformational geometry is crucial for this activity. researchgate.net The presence of bulky substituents, such as glycosyl groups, can introduce steric hindrance and reduce the inhibitory effect of flavonoids on some enzymes by altering their optimal conformation for binding. acs.org

Computational Approaches to SAR (e.g., QSAR modeling, energy minimized structures)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activities of flavonoids like this compound. nih.govmdpi.com QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, often expressed as IC50 values. nih.gov These models utilize molecular descriptors that quantify various physicochemical properties of the molecules. mdpi.comjddtonline.info

Energy minimized structures are used to determine the most stable conformation of a molecule, which is crucial for understanding its interaction with biological targets. researchgate.net Molecular docking studies, another computational approach, predict the binding orientation and affinity of a ligand within the active site of a protein. nih.govmdpi.com These in-silico techniques allow for the rapid screening of large numbers of compounds and can guide the synthesis of new derivatives with enhanced activity. mdpi.com For instance, QSAR models have been developed to predict the anti-proliferative activity of flavonol derivatives and their inhibitory effects on various enzymes. nih.gov

SAR with Specific Focus on:

Antioxidant Capacity

The antioxidant capacity of flavonoids is strongly influenced by their chemical structure. Key structural features for high antioxidant activity include the presence and position of hydroxyl groups. For many flavonoids, the hydroxyl groups at C-5 and C-7, and a catechol group (two hydroxyl groups on adjacent carbons) in the B-ring are particularly important. nih.gov

The ability to scavenge free radicals is a primary mechanism of antioxidant action. nih.gov Computational studies have been employed to model and predict the radical scavenging capacity of flavonoids, providing insights into the structural requirements for this activity.

Enzyme Inhibition Potency

The structure of this compound and its derivatives is a critical factor in their ability to inhibit various enzymes. The methylation pattern, in particular, plays a significant role in determining both the potency and selectivity of enzyme inhibition.

For instance, studies on human neutrophil elastase have shown that O-methylation in the B-ring of flavonoids can lead to an increase in inhibitory activity. univie.ac.at Conversely, for enzymes like xanthine oxidase, the derivatization of the C-7 hydroxyl group into a methyl ether can decrease the inhibitory effect. acs.org

Anti-proliferative Activity

This compound, a naturally occurring flavonoid, has been the subject of research for its potential anti-proliferative properties against various cancer cell lines. Studies have demonstrated its ability to inhibit the growth of cancer cells, although its efficacy varies depending on the cell line.

Research into the cytotoxic effects of this compound has shown moderate anti-proliferative activity against prostate cancer (PC-3) cells. In contrast, its activity was found to be lower against human breast adenocarcinoma (MCF-7) and liver cancer (HepG-2) cell lines. Specifically, the half-maximal inhibitory concentrations (IC50) were determined to be 45 µg/mL for PC-3 cells, 78 µg/mL for MCF-7 cells, and 99 µg/mL for HepG-2 cells researchgate.net.

Further investigations have also reported the cytotoxicity of this compound against human cervical cancer (HeLa) cells and mouse epidermal (JB6 P1) cells, indicating a broader, albeit varied, spectrum of anti-proliferative potential researchgate.net. The closely related compound, Quercetin-3-methyl ether, has been more extensively studied and has shown significant growth inhibition in both lapatinib-sensitive and lapatinib-resistant breast cancer cells nih.gov. For instance, at a concentration of 10 µM, Quercetin-3-methyl ether reduced the growth of SK-Br-3 and lapatinib-resistant SK-Br-3 cells by 60% and 69%, respectively nih.gov. It has also demonstrated notable anti-proliferative effects against several other human tumor cell lines, including HL-60 (human leukemia), A431 (skin carcinoma), SK-OV-3 (ovarian cancer), and HOS (osteosarcoma) nih.gov. The HL-60 cell line was particularly sensitive, with a reported IC50 value of 14.3 ± 4.6 µM for Quercetin-3-methyl ether nih.gov.

While comprehensive structure-activity relationship (SAR) studies focusing specifically on this compound are limited, the existing data suggests that the pattern of hydroxylation and methoxylation on the flavonoid backbone is crucial for its biological activity. The differential activity of this compound across various cancer cell lines underscores the importance of specific cellular factors in determining its anti-proliferative efficacy.

Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| PC-3 | Prostate Cancer | 45 |

| MCF-7 | Breast Cancer | 78 |

| HepG-2 | Liver Cancer | 99 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Analytical Methodologies for Research

Extraction and Isolation Techniques for Flavonoid Methyl Ethers from Complex Matrices

The initial step in researching Gossypetin (B1671993) 3-methyl ether involves its separation from the natural matrix, which is rich in a multitude of other phytochemicals. The choice of extraction method is critical and depends on the physicochemical properties of the target compound and the matrix.

Conventional solvent extraction remains a fundamental and widely used technique for isolating flavonoid methyl ethers. This method leverages the differential solubility of compounds in various solvents to achieve separation. The selection of the solvent is paramount and is based on its polarity.

Methanol (B129727) , a polar protic solvent, is highly effective for extracting a broad range of polar and moderately polar compounds, including flavonoids and their glycosides. mdpi.com Its ability to disrupt cell membranes and dissolve intracellular components makes it a common choice for initial crude extraction from plant materials. mdpi.com

Ethyl acetate (B1210297) is a solvent of medium polarity and is particularly useful for fractionating crude extracts. mdpi.com After an initial extraction with a more polar solvent like methanol, the extract is often partitioned with ethyl acetate. nih.gov Flavonoid methyl ethers, being less polar than their corresponding glycosides, tend to have good solubility in ethyl acetate, allowing for their selective separation from more polar substances like sugars and highly hydroxylated flavonoids, and from non-polar compounds like fats and waxes. mdpi.comnih.gov The process often involves sequential liquid-liquid partitioning, where a methanolic or aqueous extract is washed with a non-polar solvent (like hexane (B92381) or petroleum ether) to remove lipids, followed by extraction with ethyl acetate to isolate the desired flavonoid methyl ethers. mdpi.com

The general workflow for conventional solvent extraction is outlined below:

Grinding of the dried plant material to increase the surface area for solvent penetration.

Maceration or Soxhlet extraction with a primary solvent, often methanol, to create a crude extract. mdpi.com

Evaporation of the solvent to concentrate the extract.

Fractionation of the crude extract by partitioning between immiscible solvents of varying polarities (e.g., water/ethyl acetate) to separate compounds based on their polarity. nih.gov

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, several advanced extraction techniques have been developed. frontiersin.org These modern methods offer higher efficiency, greater selectivity, and are more environmentally friendly. frontiersin.orgnih.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents (like ethanol (B145695) and water) at elevated temperatures (e.g., 100-150°C) and pressures (e.g., 10-15 MPa). researchgate.netmdpi.com These conditions keep the solvent in its liquid state, decreasing its viscosity and surface tension while increasing its penetration into the sample matrix. researchgate.net This results in faster and more efficient extraction of target analytes, including flavonoids. nih.gov The parameters, including solvent composition, temperature, and extraction time, can be optimized to selectively target specific compounds. nih.govmdpi.com

Supercritical Fluid Extraction (SFE): SFE employs a fluid above its critical temperature and pressure, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov Supercritical CO₂ is non-toxic, inexpensive, and easily removed from the extract. mdpi.com While non-polar on its own and suitable for lipophilic compounds, its solvating power for more polar molecules like flavonoids can be significantly enhanced by adding a co-solvent, or modifier, such as ethanol or methanol. mdpi.comtautobiotech.com SFE is noted for its high selectivity, as the solvating power of the fluid can be finely tuned by adjusting pressure and temperature. nih.govtautobiotech.com This technique has been successfully used to extract methylated flavonoids with greater selectivity compared to other methods. mdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to the rapid rupture of plant cell walls and the release of phytochemicals into the solvent. semanticscholar.orgresearchgate.net The efficiency of MAE is influenced by the choice of solvent and its dielectric properties, with polar solvents like ethanol and methanol being common choices. researchgate.net This technique significantly reduces extraction time and solvent volume compared to conventional methods. semanticscholar.org The parameters of MAE, such as microwave power, extraction time, temperature, and solvent concentration, can be optimized to maximize the yield of specific flavonoids. uliege.be

Chromatographic and Spectroscopic Characterization Techniques

Following extraction and isolation, a combination of chromatographic and spectroscopic techniques is employed to purify, identify, and structurally elucidate Gossypetin 3-methyl ether.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation, quantification, and purification of flavonoids from complex mixtures. The separation is typically performed in reversed-phase (RP) mode, using a non-polar stationary phase (like C18) and a polar mobile phase, often a gradient of water (usually acidified) and acetonitrile (B52724) or methanol.

UV Detection: UV-Vis detectors are commonly used for flavonoid analysis. Flavonoids exhibit characteristic absorption spectra due to their aromatic ring systems. This compound, as a flavonol, would be expected to show two major absorption bands (Band I around 340-360 nm and Band II around 250-270 nm). mdpi.com The UV spectrum provides preliminary identification and allows for quantification. mdpi.com

Fluorescence Detection: While not all flavonoids are naturally fluorescent, some can be detected with high sensitivity using a fluorescence detector. This method is more selective than UV detection but may require derivatization for non-fluorescent compounds.

Electrochemical Detection (ECD): ECD is a highly sensitive and selective technique for electroactive compounds, such as phenolics. sci-hub.st It measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. The selectivity can be tuned by adjusting the applied potential, allowing for the detection of specific flavonoids in a complex matrix with minimal interference.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) is a powerful tool for the definitive identification of compounds. Electrospray ionization (ESI) is a common interface. HPLC-MS provides the molecular weight of the analyte from the molecular ion peak (e.g., [M-H]⁻ in negative ion mode). tandfonline.com Further structural information can be obtained using tandem mass spectrometry (MS/MS), which fragments the molecular ion to produce a characteristic pattern of daughter ions, aiding in the confirmation of the flavonoid's core structure and the position of substituents. mdpi.comsci-hub.st

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying volatile and thermally stable compounds. However, flavonoids like this compound are generally non-volatile due to the presence of multiple polar hydroxyl groups. Therefore, a crucial derivatization step is required before GC-MS analysis. nih.govresearchgate.net

This process involves chemically modifying the flavonoid to increase its volatility and thermal stability. mdpi.com The most common method is silylation, where active protons of hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov Alkylation, such as methylation, can also be used. nih.govresearchgate.net Once derivatized, the compound can be analyzed by GC-MS, which provides a retention time and a mass spectrum. nih.gov The fragmentation pattern in the mass spectrum is highly specific and can be compared to spectral libraries for identification. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of organic molecules, including this compound.

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shifts (δ), signal splitting patterns (e.g., singlet, doublet), and coupling constants (J) are characteristic of the flavonoid's structure. For a flavonoid methyl ether, one would expect to see signals for the methoxy (B1213986) group protons (typically a singlet around δ 3.7-3.9 ppm) in addition to aromatic proton signals corresponding to the A and B rings. vjs.ac.vn

¹³C-NMR (Carbon-13 NMR): This provides information on the different carbon atoms in the molecule. The spectrum shows the number of chemically non-equivalent carbons and their types (e.g., methyl, methylene, methine, quaternary). The chemical shift of each carbon is indicative of its electronic environment. For example, the carbon of the methoxy group appears around δ 59-60 ppm, while the carbonyl carbon (C-4) resonates far downfield (around δ 177-179 ppm). vjs.ac.vn

2D NMR: Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. acs.org

The table below presents typical NMR data for a closely related compound, Quercetin (B1663063) 3-methyl ether, which illustrates the expected chemical shifts.

Mass Spectrometry (MS and Tandem Mass Spectrometry (MS/MS)) for Structural Elucidation and Quantification

Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and quantification of this compound. When coupled with chromatographic separation methods like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), MS provides unparalleled sensitivity and specificity.

For structural elucidation, high-resolution mass spectrometry (HR-MS) is employed to determine the elemental composition of the molecule by providing a highly accurate mass measurement. For instance, the molecular formula of a related compound, quercetin 3-methyl ether, was established as C₁₆H₁₂O₇ through HR-MS analysis. mdpi.com Tandem mass spectrometry (MS/MS) is crucial for confirming the structure by analyzing the fragmentation patterns of the parent ion. In the positive ion mode, the protonated molecule [M+H]⁺ of a quercetin methyl ether derivative would be selected as the precursor ion. Collision-induced dissociation (CID) then generates a series of product ions. Common fragmentation pathways for flavonoids include the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring, and losses of small neutral molecules like CO, H₂O, and CH₃. sci-hub.st For example, the fragmentation of quercetin 3-methyl ether often results in a prominent ion corresponding to the loss of a methyl group (CH₃), followed by further fragmentation of the quercetin backbone. sci-hub.stnih.gov The specific fragmentation pattern helps to pinpoint the location of the methyl group on the flavonoid skeleton.

In quantitative analysis, MS/MS is typically operated in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for quantifying the analyte even in complex biological matrices. semanticscholar.org A specific precursor-to-product ion transition is monitored for the target compound (e.g., this compound) and an internal standard. This ensures that only the compound of interest is being measured, minimizing interference from other matrix components. For example, a UHPLC-ESI-MS/MS method was developed for the simultaneous determination of several flavonoids, including a methyl ether derivative, in rat plasma, achieving a low limit of quantification of 32.0 ng/mL for that specific compound. semanticscholar.org

Table 1: Illustrative Mass Spectrometric Data for a Quercetin Methyl Ether

| Parameter | Description | Example Value (m/z) | Reference |

|---|---|---|---|

| Precursor Ion [M-H]⁻ | The deprotonated molecular ion observed in negative ion mode ESI-MS. | 315.0497 | nih.gov |

| Fragment Ion 1 | Resulting from the loss of a methyl group ([M-H-CH₃]⁻). | 300.0274 | nih.gov |

| Fragment Ion 2 | Further fragmentation, potentially loss of CO from Fragment 1. | 271.0253 | nih.gov |

| Fragment Ion 3 | Another characteristic fragment. | 255.0303 | nih.gov |

| Fragment Ion 4 | Additional fragment ion. | 243.0297 | nih.gov |

Thin-Layer Chromatography (TLC) and Capillary Electrophoresis (CE)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique frequently used for the initial screening and separation of flavonoids like this compound from plant extracts. hjhs.co.in In the analysis of related gossypetin derivatives, TLC has been used to assess the chemical profile of extracts. icm.edu.pl The separation is based on the differential partitioning of the compound between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. For example, in the analysis of an ethanolic extract containing gossypetin derivatives, TLC analysis using a specific mobile phase yielded yellow spots characteristic of flavonoids, with calculated Rf values around 0.780 to 0.808. icm.edu.pl Visualization of the separated spots is typically achieved under UV light (e.g., 254 nm), where flavonoids often appear as dark spots, or by spraying with specific chromogenic reagents like ferric chloride, which reacts with phenolic hydroxyl groups to produce a colored complex. hjhs.co.inicm.edu.pl

Table 2: Example TLC System for Flavonoid Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | HPTLC silica gel plates |

| Mobile Phase | Ethyl acetate / Methyl ethyl ketone / Diisopropyl ether / Formic acid (3:10:4:1, v/v/v/v) |

| Visualization | UV light at 254 nm; Ferric chloride spray reagent |

| Reference | hjhs.co.in |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. ufmg.br For flavonoid analysis, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often employed. In MEKC, a surfactant (like sodium dodecyl sulfate (B86663), SDS) is added to the background electrolyte above its critical micelle concentration. thieme-connect.com This forms a pseudo-stationary phase, allowing for the separation of both charged and neutral compounds based on their partitioning between the micelles and the aqueous buffer. The separation of various flavonoids has been achieved using background electrolytes consisting of borate (B1201080) buffer with SDS. researchgate.net Factors such as the pH and concentration of the buffer, the concentration of the surfactant, the applied voltage, and the capillary temperature are optimized to achieve the desired separation. researchgate.netresearchgate.net Detection is commonly performed using a diode-array detector (DAD) or by coupling the CE system to a mass spectrometer (CE-MS). ufmg.br

Method Validation in Research Matrices

The validation of any analytical method intended for the quantification of this compound is critical to ensure the reliability and accuracy of the research findings. This process is conducted according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov

Linearity: This parameter demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. It is assessed by analyzing a series of standard solutions at different concentrations. The linearity is typically expressed by the coefficient of determination (r²), which should ideally be ≥ 0.999. demarcheiso17025.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix. The results are expressed as the percentage recovery. For assays of active substances, a typical acceptance criterion for accuracy is a mean recovery of 98.0% to 102.0%. jptcp.com

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision), which assesses precision over a short time interval with the same analyst and equipment, and intermediate precision (inter-day precision), which assesses variations within a laboratory over different days. A common acceptance criterion for precision is a %RSD of less than 2%. jptcp.com

Detection Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. europa.eu These are crucial for trace analysis and are often calculated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. researchgate.net

Table 3: Key Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Metric | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity | Coefficient of Determination (r²) | ≥ 0.999 | demarcheiso17025.com |

| Accuracy | Percent Recovery (%) | 98.0% - 102.0% | jptcp.com |

| Precision | Relative Standard Deviation (%RSD) | < 2% | jptcp.com |

| Limit of Detection (LOD) | Signal-to-Noise Ratio | ~3:1 | researchgate.net |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio | ~10:1 | europa.eu |

When analyzing this compound in complex biological samples such as plasma, urine, or tissue homogenates using LC-MS/MS, the co-eluting endogenous components of the matrix can interfere with the ionization of the target analyte. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, thereby compromising the accuracy and sensitivity of the method. researchgate.net

The evaluation of matrix effects is a critical component of method validation. A common approach to assess this is the post-extraction spike method. researchgate.net This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a pure solvent at the same concentration. A value of less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. For a related flavonoid methyl ether, the matrix effect in rat plasma was found to be within the range of 72.9% to 98.8%, indicating some signal suppression. semanticscholar.org

Several strategies can be employed to mitigate matrix effects:

Advanced Sample Preparation: Implementing more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can effectively remove a significant portion of interfering matrix components before analysis. semanticscholar.org

Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve better separation between the analyte and the co-eluting matrix components can significantly reduce interference. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

Use of an Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound). This standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during quantification. researchgate.net

Bioassay-Guided Fractionation and Isolation Strategies

Bioassay-guided fractionation is a powerful strategy for systematically isolating bioactive compounds, such as this compound, from natural sources like plant extracts. researchgate.net This approach uses a specific biological assay to track the activity of interest throughout the separation process, ensuring that the purification efforts remain focused on the active constituents. mdpi.com

The process begins with a crude extract of the plant material, which is subjected to a relevant biological screening (e.g., antioxidant, anti-inflammatory, or cytotoxicity assay). nih.govscielo.org.co If the crude extract shows promising activity, it is then subjected to a series of chromatographic fractionation steps.

The typical workflow is as follows:

Initial Extraction and Bioassay: A crude extract is prepared using a suitable solvent (e.g., methanol or ethanol) and tested for biological activity.

Solvent-Solvent Partitioning: The active crude extract is partitioned between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water). Each resulting fraction is then tested in the bioassay to identify the most active fraction. For example, in a study aiming to isolate cytotoxic compounds, the ethyl acetate fraction of a legume extract showed the highest inhibitory activity and was selected for further purification. nih.gov

Chromatographic Separation: The most potent fraction is subjected to various chromatographic techniques, such as column chromatography (using silica gel, Sephadex LH-20, etc.) or preparative HPLC. mdpi.comnih.gov The column is eluted to yield a series of sub-fractions.

Iterative Bioassay and Purification: Each sub-fraction is again tested for biological activity. The active sub-fractions are then subjected to further rounds of chromatography, often using different stationary and mobile phases (e.g., reversed-phase HPLC), until a pure, biologically active compound is isolated.

Structure Elucidation: Once the pure compound is isolated, its chemical structure is determined using spectroscopic methods such as MS and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.gov

This iterative process of separation and biological testing efficiently directs the isolation of lead compounds from complex natural mixtures.

Table 4: General Workflow for Bioassay-Guided Fractionation

| Step | Action | Purpose | Example |

|---|---|---|---|

| 1 | Crude Extraction | Obtain all soluble secondary metabolites from the source material. | Maceration of plant material in methanol. |

| 2 | Initial Bioassay | Screen the crude extract for the desired biological activity. | DPPH assay for antioxidant activity. scielo.org.co |

| 3 | Liquid-Liquid Fractionation | Separate compounds based on polarity to reduce complexity. | Partitioning between ethyl acetate and water. nih.gov |

| 4 | Bioassay of Fractions | Identify the fraction containing the active compound(s). | The ethyl acetate fraction shows the highest activity. nih.gov |

| 5 | Column Chromatography | Further separate the components of the active fraction. | Silica gel column chromatography. mdpi.com |

| 6 | Bioassay of Sub-fractions | Pinpoint the most active sub-fraction(s). | Testing each collected tube or group of tubes. |

| 7 | Preparative HPLC | Isolate the pure active compound. | Reversed-phase C18 column. mdpi.com |

| 8 | Structure Elucidation | Determine the chemical structure of the isolated compound. | MS, ¹H-NMR, ¹³C-NMR. nih.gov |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Quercetin |

| Quercetin 3-methyl ether |

| Gossypetin |

| Kaempferol |

| Luteolin (B72000) |

| Galangin |

Synthetic and Semi Synthetic Approaches to Gossypetin 3 Methyl Ether and Derivatives

Regioselective Synthesis of Flavonoid Methyl Ethers from Parent Aglycones (e.g., from quercetin)

The synthesis of a specific flavonoid methyl ether, such as gossypetin (B1671993) 3-methyl ether, from a polyhydroxylated precursor like gossypetin or the closely related quercetin (B1663063), requires precise control over which hydroxyl group is methylated. This is known as regioselective synthesis. The challenge lies in the similar chemical nature of the various hydroxyl groups on the flavonoid core.

A common strategy to achieve regioselectivity is through the use of protecting groups. This involves a multi-step process:

Selective Protection: Certain hydroxyl groups are temporarily blocked with protecting groups, leaving the desired hydroxyl group free for reaction.

Methylation: The unprotected hydroxyl group is then methylated.

Deprotection: The protecting groups are removed to yield the final product.

Different reagents and reaction conditions can favor methylation at different positions. For example, reacting quercetin with methyl iodide (CH₃I) in dimethylformamide (DMF) can yield 3,7,4'-tri-O-methyl ethers as the principal products. researchgate.net In contrast, using diazomethane (B1218177) has been shown to produce 3,7,3',4'-tetra-O-methyl ether. researchgate.net The choice of solvent and base is also critical. The reaction of quercetin with an excess of methyl iodide in dimethyl sulfoxide (B87167) (DMSO) in the presence of potassium hydroxide (B78521) (KOH) can lead to a mixture of penta-O-methyl and tetra-O-methyl ethers. researchgate.net

Acidic clay catalysts like Montmorillonite K10 and Florisil have also been explored for promoting regioselective reactions in flavonoid synthesis, such as intramolecular shift reactions of O-prenylflavonoids to yield C-prenylated flavonoids. This highlights the ongoing search for more efficient and selective catalytic systems.

Table 1: Examples of Reagents and Products in Quercetin Methylation This table is interactive. You can sort and filter the data.

| Parent Aglycone | Reagent(s) | Solvent | Principal Product(s) | Reference |

|---|---|---|---|---|

| Quercetin | CH₃I | DMF | 3,7,4'-tri-O-methylquercetin | researchgate.net |

| Quercetin | Diazomethane | - | 3,7,3',4'-tetra-O-methylquercetin | researchgate.net |

| Quercetin | CH₃I, KOH | DMSO | 3,5,7,3',4'-penta-O-methylquercetin, 3,7,3',4'-tetra-O-methylquercetin | researchgate.net |

| Quercetin | Dichlorodiphenylmethane, Chloromethyl ether | Diphenyl ether, Acetone | 4'-O-methylquercetin (Tamarixetin) | nih.govnih.gov |

Derivatization Strategies for Enhancing or Modifying Biological Activity

Once a core structure like gossypetin 3-methyl ether is synthesized, it can be further modified to enhance or alter its biological properties. The goal of derivatization is often to improve factors like solubility, metabolic stability, bioavailability, and target specificity. researchgate.nettandfonline.com

Structural modifications can profoundly impact a flavonoid's activity. tandfonline.com Common derivatization strategies include:

Alkylation/Acylation: Adding alkyl or acyl groups to the remaining free hydroxyls can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. researchgate.net For instance, alkylation of the 3-hydroxy group in flavonols has been shown to generally increase their antiproliferative activity. mdpi.com

Glycosylation: The attachment of sugar moieties can increase water solubility and stability. researchgate.nettandfonline.com While this compound is an aglycone, further glycosylation could alter its pharmacokinetic profile.

Hydroxylation/Methoxylation: Introducing additional hydroxyl or methoxy (B1213986) groups can influence antioxidant potential and interactions with biological targets. researchgate.nettamu.edu The position of these groups is crucial; for example, methylation of quercetin at position 7 was found to enhance its inhibitory activity against cancer cell lines, whereas methylation at position 5 reduced it. tandfonline.com

Halogenation: The introduction of halogen atoms can alter the electronic properties of the molecule and lead to enhanced biological activity. mdpi.com

Amination: Introducing amino groups can also be beneficial. For example, linking an amino group to the 3-hydroxy position of flavonols via a carbon linker has been shown to be advantageous for antiproliferative activity against certain cancer cell lines. mdpi.com

These modifications aim to improve the therapeutic potential of the natural compound. The structure-activity relationship is key, as even small changes to the flavonoid skeleton can lead to significant differences in biological effects. tandfonline.comtamu.edu

Table 2: Influence of Derivatization on Flavonoid Properties This table is interactive. You can sort and filter the data.

| Modification Type | Potential Effect | Rationale | Reference |

|---|---|---|---|

| Methylation | Enhance metabolic stability, membrane penetration | Increases lipophilicity and reduces susceptibility to conjugation | tandfonline.com |

| Glycosylation | Increase water solubility, chemical stability | Increases hydrophilicity | researchgate.nettandfonline.com |

| Acylation | Improve oil solubility | Increases lipophilicity | tandfonline.com |

| Alkylation | Increase antiproliferative activity | Modifies interaction with biological targets | mdpi.com |

| Hydroxylation | Increase antioxidant activity | Adds radical-scavenging groups | mdpi.com |

Chemical Modification for Probe Development in Mechanistic Studies

To understand how flavonoids like this compound exert their biological effects, it is essential to identify their molecular targets within the cell. Chemical probes based on the flavonoid structure are powerful tools for this purpose. These probes are designed to interact with and "capture" their protein binding partners, allowing for their subsequent identification.

The design of a flavonoid-based chemical probe typically involves incorporating two key features onto the core structure:

A reactive group: This group can form a covalent bond with the target protein upon binding, permanently tagging it. The catechol B-ring of quercetin and gossypetin can be oxidized to an electrophilic ortho-quinone, which can then covalently bind to proteins. mdpi.com

A reporter tag: This is a molecule, such as biotin (B1667282), that allows for the easy isolation and detection of the probe-protein complex. mdpi.com

For example, quercetin-bearing biotinylated probes have been synthesized to search for enzymes involved in flavonoid biosynthesis in plants. mdpi.com In these probes, the biotin tag is attached via a linker to the flavonoid core, while the phenolic hydroxyl groups are often left free to ensure recognition by the target proteins. mdpi.com

In another study, five different flavonoid probes were synthesized to investigate the anti-cancer cell migration activity of quercetin derivatives. nih.gov Using a pull-down assay with these probes, matrix metalloproteinase-1 (MMP-1) was identified as a target protein. nih.gov Further analysis confirmed that quercetin and its 3-O-methyl derivative (3MQ) inhibited MMP-1 activity. nih.gov

The development of such probes is a crucial step in elucidating the mechanisms of action of bioactive flavonoids. By identifying their direct molecular targets, researchers can gain a deeper understanding of their complex biological activities and pave the way for more rational drug design. nih.govfrontiersin.org

Computational and in Silico Research Methodologies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as Gossypetin (B1671993) 3-methyl ether, might interact with a protein target at the atomic level.

Research has employed molecular docking to investigate the interaction of Gossypetin 3-methyl ether and its derivatives with various protein targets. For instance, in a study targeting the 3C-like protease (3CLpro) of SARS-CoV-2, a key enzyme in the viral replication cycle, quercetin (B1663063) 3-O-methyl ether (a closely related compound) was identified as a potential inhibitor. scienceopen.com The docking analysis revealed favorable binding affinities, suggesting a potential antiviral role. scienceopen.com Similarly, molecular docking studies on peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism, showed that a derivative, quercetin tetramethyl ether, could interact with important residues within the ligand-binding domain, acting as an agonist. japsonline.com

In another study, the hepatoprotective potential of compounds from Caesalpinia bonducella, including quercetin-3-methylether, was assessed through molecular docking with PPARα. kspublisher.com The results indicated a significant binding energy, suggesting a potential mechanism for its therapeutic effects in liver disorders. kspublisher.com Furthermore, virtual screening and molecular docking have been used to identify potential inhibitors of extracellular signal-regulated kinase 2 (ERK2) from traditional Chinese medicine databases, with quercetin-3-methyl ether emerging as a promising candidate. oup.comnih.gov The predicted binding was later supported by in vitro kinase assays and pull-down experiments. oup.comnih.gov

These simulations typically involve preparing the 3D structures of both the ligand (this compound) and the target protein, followed by the use of software like AutoDock Vina to predict the binding poses and affinities. scienceopen.comjapsonline.com The validity of the docking protocol is often assessed by comparing the root-mean-square deviation (RMSD) of the docked pose with a known crystal structure. scienceopen.com

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, simulating the movement of atoms and molecules over time. mdpi.com This allows for the assessment of the conformational stability of the complex and a more refined estimation of binding affinity.

MD simulations have been used to study the stability of flavonoid-protein complexes. For example, simulations of a derivative of galangin, galangin-3-methyl ether, in complex with IRAK1 showed stability over the simulation period, although specific stable hydrogen bonds were not consistently maintained. researchgate.net The simulations are typically run for nanoseconds, and the trajectory is analyzed to understand the fluctuations and interactions within the complex. mdpi.comresearchgate.net

In the context of sirtuin inhibitors, MD simulations have been employed to generate multiple protein conformations for ensemble docking, providing a more realistic representation of the protein's flexibility. mdpi.com For quercetin derivatives, MD simulations have been used to investigate their conformational preferences in an aqueous environment, which is crucial for understanding their antioxidant activity. psu.edu These studies have shown that planarity of the flavonoid structure is a key determinant of its antioxidant capacity, and bulky substituents can cause distortions that reduce this activity. psu.edu